3-Methoxy-4'-methylbiphenyl

Materials Science Liquid Crystals Organic Synthesis

Secure your supply of research-grade 3-Methoxy-4'-methylbiphenyl (≥98% purity). Its definitive meta-methoxy and para-methyl substitution pattern ensures reliable performance in medicinal chemistry SAR studies (CYP17, aromatase) and liquid crystal R&D, eliminating risks tied to regioisomer variability. Bulk quantities available for industrial plasticizer precursor development.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Cat. No. B1638828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4'-methylbiphenyl
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC=C2)OC
InChIInChI=1S/C14H14O/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10H,1-2H3
InChIKeyBLYBSGZCQHWMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4'-methylbiphenyl (CAS 24423-07-2): Core Physicochemical Properties and Structural Characterization for Procurement and Research


3-Methoxy-4'-methylbiphenyl (CAS 24423-07-2) is a biphenyl derivative with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It consists of two phenyl rings connected by a single bond, with a methoxy group (-OCH3) at the meta-position of one ring and a methyl group (-CH3) at the para-position of the other. This substitution pattern confers specific physicochemical properties, including a density of 1.016±0.06 g/cm³ at 20°C, a boiling point of 307.7±11.0 °C at 760 Torr, and a calculated LogP of approximately 3.67 [1]. The compound is practically insoluble in water (0.0056 g/L at 25°C) but soluble in organic solvents . These baseline characteristics are essential for assessing purity, handling requirements, and suitability in synthetic or materials science applications, as even minor positional isomerism can significantly alter reactivity and performance.

Why 3-Methoxy-4'-methylbiphenyl Cannot Be Substituted with Unverified Biphenyl Analogs in Critical Research


The precise substitution pattern of 3-Methoxy-4'-methylbiphenyl—specifically the meta-methoxy and para-methyl arrangement—dictates its unique molecular geometry, electron density distribution, and intermolecular interactions [1]. Generic substitution with other biphenyl derivatives, including regioisomers like 4-Methoxy-4'-methylbiphenyl or 3-Methyl-4-methoxybiphenyl, can lead to divergent physicochemical properties and biological or material performance [1][2]. For instance, the meta- versus para-positioning of the methoxy group influences molecular polarity and packing, which is critical in liquid crystal applications where specific dielectric anisotropy is required [2]. Similarly, in pharmaceutical contexts, even minor structural variations among biphenyl derivatives can drastically alter target binding affinity, as demonstrated in SAR studies on aromatase inhibitors [3]. Therefore, substituting this compound without rigorous verification of the specific substitution pattern introduces unacceptable risk of experimental failure or material property deviation.

3-Methoxy-4'-methylbiphenyl: Quantitative Evidence for Differentiated Performance in Research and Industrial Applications


Physicochemical Property Differentiation: 3-Methoxy-4'-methylbiphenyl vs. 4-Methoxy-4'-methylbiphenyl

The meta-substitution pattern in 3-Methoxy-4'-methylbiphenyl results in distinct physicochemical properties compared to its para-substituted isomer, 4-Methoxy-4'-methylbiphenyl. Specifically, the density of 3-Methoxy-4'-methylbiphenyl is 1.016±0.06 g/cm³ at 20°C, while that of 4-Methoxy-4'-methylbiphenyl is predicted to be 1.0±0.1 g/cm³ . The boiling point of the target compound is 307.7±11.0 °C at 760 mmHg, compared to 313.9±21.0 °C for the para isomer . Furthermore, the calculated LogP (a measure of lipophilicity) for 3-Methoxy-4'-methylbiphenyl is 3.67, whereas the ACD/LogP for the 4-methoxy isomer is 4.25 . These differences in bulk properties can influence solubility, volatility, and intermolecular packing, which are critical parameters in formulation and material design.

Materials Science Liquid Crystals Organic Synthesis

Reactivity and Synthesis: Meta-Methoxy Substitution Impacts Cross-Coupling Efficiency

The position of the methoxy group on the biphenyl scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. Studies on similar methoxy-substituted biphenyl systems have shown that meta-methoxy substitution can alter the electron density on the aromatic ring, affecting both oxidative addition and transmetalation steps in Suzuki-Miyaura couplings . Specifically, the presence of a methoxy group at the meta position can lead to a moderate increase in reaction rate compared to unsubstituted biphenyls, but this effect is less pronounced than that of a para-methoxy group, which can increase reaction rates by approximately 2-3 fold due to stronger resonance donation . This differential reactivity profile is crucial for chemists designing synthetic routes, as it may necessitate adjustments in catalyst loading, temperature, or reaction time to achieve optimal yields.

Organic Synthesis Catalysis Cross-Coupling

Potential as a Plasticizer Precursor: Methyl-Substituted Biphenyls in Industrial Applications

Methyl-substituted biphenyl compounds, including 3-Methoxy-4'-methylbiphenyl, are explicitly claimed as precursors in the manufacture of biphenyl ester plasticizers [1]. These plasticizers are incorporated into resins to increase flexibility and workability. The specific substitution pattern of the biphenyl core can influence the final plasticizer's compatibility with different polymers, its migration resistance, and its thermal stability. While detailed performance data for plasticizers derived specifically from 3-Methoxy-4'-methylbiphenyl are not publicly available, the patent literature establishes the compound class as relevant for this industrial application [1]. This provides a clear direction for procurement and research in materials science, distinguishing it from biphenyl derivatives not claimed for such use.

Plasticizers Polymer Chemistry Industrial Synthesis

Biological Activity Context: Biphenyl Scaffold in Drug Discovery

Biphenyl derivatives constitute a privileged scaffold in medicinal chemistry, with demonstrated activity across multiple therapeutic targets. For example, specific biphenyl compounds have shown antimicrobial activity with micromolar MIC values against Gram-negative and Gram-positive pathogens, including methicillin-resistant S. aureus [1]. Other biphenyl derivatives have been identified as potent inhibitors of CYP17 [2], aromatase [3], and ACAT [4]. While 3-Methoxy-4'-methylbiphenyl itself has not been directly characterized in these specific assays, its structural features—particularly the meta-methoxy substitution—are known to be important pharmacophoric elements in related active compounds [2][3]. The compound's calculated LogP of 3.67 also positions it within an optimal lipophilicity range for potential oral bioavailability, a key consideration in early-stage drug discovery.

Medicinal Chemistry Drug Discovery Pharmacology

Structural Distinction from Positional Isomers: Impact on Material Properties

The exact substitution pattern on the biphenyl core is a critical determinant of liquid crystalline behavior. Patents specifically claim 3-substituted biphenyl compounds, including those with a methoxy group, as components of chiral smectic liquid crystal compositions [1]. The meta-substitution pattern in 3-Methoxy-4'-methylbiphenyl results in a different molecular shape and dipole moment compared to its para-substituted isomer (4-Methoxy-4'-methylbiphenyl) or ortho-substituted analogs. This geometric difference directly influences the compound's ability to form mesophases, its phase transition temperatures, and its dielectric anisotropy—all crucial parameters for display and optical switching applications [1][2]. While direct quantitative data for this specific compound's mesomorphic properties are not available in the public domain, the patent literature establishes that the 3-substituted biphenyl class is intentionally designed for liquid crystal applications, distinguishing it from other regioisomers not claimed for such use.

Liquid Crystals Materials Science Organic Electronics

Purity and Availability: Benchmarking for Procurement

Commercial availability of 3-Methoxy-4'-methylbiphenyl is typically offered at a purity of 95% or 98% . In contrast, the closely related isomer 4-Methoxy-4'-methylbiphenyl is commercially available at purities ranging from 96% to 97% . While these purity levels are comparable, the target compound's specific substitution pattern makes it a less common and more specialized chemical intermediate. The lack of widespread supplier listings (e.g., no current suppliers on ChemBlink ) suggests it is a niche compound, which can impact lead times and cost. However, this also implies that it may be purpose-synthesized for specific research applications, potentially offering higher batch-to-batch consistency for critical studies. Researchers must verify purity, identity (via NMR, HPLC, or MS), and the exact substitution pattern with the supplier to ensure it matches the required isomer.

Chemical Procurement Quality Control Research Supply

3-Methoxy-4'-methylbiphenyl: Best-Fit Application Scenarios Driven by Evidence


Medicinal Chemistry: Exploring Biphenyl-Based Pharmacophores

3-Methoxy-4'-methylbiphenyl serves as a valuable building block or reference compound in medicinal chemistry for structure-activity relationship (SAR) studies targeting enzymes such as CYP17 [1], aromatase [2], or ACAT [3]. Its specific meta-methoxy substitution pattern, combined with a calculated LogP of 3.67 , makes it a suitable starting point for optimizing lipophilicity and target binding. Researchers can use it to probe the effect of this specific substitution on potency and selectivity, comparing it to other regioisomers or analogs to define the pharmacophore for a given target.

Materials Science: Component in Liquid Crystal Formulation Research

Given that 3-substituted biphenyl compounds are explicitly claimed in patents for use in liquid crystal compositions, particularly for ferroelectric or chiral smectic phases [4], this compound is a prime candidate for materials science research. Its specific geometry can be exploited to modulate mesophase behavior, dielectric anisotropy, and optical switching properties [5]. Researchers investigating new display technologies or optical devices can incorporate this compound into mixtures to assess its impact on critical performance parameters, using the evidence of patent relevance to guide their experimental design.

Industrial Chemistry: Precursor for Novel Plasticizer Development

As a methyl-substituted biphenyl, this compound is identified in patent literature as a useful precursor for the synthesis of biphenyl ester plasticizers [6]. Industrial research groups focused on developing new plasticizers with enhanced compatibility, lower migration, or improved thermal stability can use 3-Methoxy-4'-methylbiphenyl as a starting material. The specific substitution pattern may impart unique properties to the final plasticizer molecule, differentiating it from those derived from other biphenyl isomers. This provides a direct, patent-backed route for industrial application development.

Organic Synthesis: Studying Regioisomer-Dependent Reactivity

The distinct reactivity profile of meta-substituted aromatic rings compared to para- or ortho-substituted analogs makes this compound an interesting subject for fundamental organic chemistry studies. Researchers can use 3-Methoxy-4'-methylbiphenyl in systematic studies of cross-coupling reactions, electrophilic aromatic substitutions, or metalation reactions to quantify the effect of the meta-methoxy group on reaction rates, regioselectivity, and yields. This knowledge is essential for building predictive models in synthetic chemistry and for designing efficient routes to more complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-4'-methylbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.